(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine
Overview
Description
2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine (CFPD) is a synthetic compound with a wide range of uses in scientific research. It has been studied extensively for its applications in biochemical and physiological research, as well as its potential for use in drug discovery. The unique properties of CFPD make it a valuable tool for researchers, with its ability to act as both a reagent and a substrate for various reactions.
Scientific Research Applications
Kinase Inhibitors Development
A study by Wada et al. (2012) outlines the regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, highlighting the molecule's potential as a kinase inhibitor. The synthesis involved regioselective substitution at the pyrimidine ring, demonstrating its application in creating anticancer agents similar to 5-fluorouracil. This research emphasizes the molecule's role in developing compounds with significant anticancer activity (Wada et al., 2012).
Antifungal Agent Synthesis
Butters et al. (2001) investigated the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, where (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine served as a key intermediate. This study showcases the compound's utility in synthesizing complex molecules with specific stereochemistry, crucial for their biological activity and efficacy (Butters et al., 2001).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-(3,4-dichlorophenyl)-5-fluoropyrimidin-4-amine is the P2X7 receptor . This receptor is a part of the purinergic signaling pathway and plays a crucial role in various physiological and pathological processes, including inflammation and pain .
Mode of Action
The compound acts as an antagonist to the P2X7 receptor . It binds to the receptor, preventing its activation and subsequent downstream effects .
Biochemical Pathways
Upon binding to the P2X7 receptor, the compound inhibits the purinergic signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and death . By inhibiting this pathway, the compound can potentially modulate these processes .
Result of Action
The inhibition of the P2X7 receptor by 2-Chloro-N-(3,4-dichlorophenyl)-5-fluoropyrimidin-4-amine can lead to a decrease in inflammation and pain . This makes the compound a potential therapeutic agent for conditions associated with these symptoms .
properties
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)-5-fluoropyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3FN3/c11-6-2-1-5(3-7(6)12)16-9-8(14)4-15-10(13)17-9/h1-4H,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXMTGNVCLTOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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